molecular formula C10H11NO2 B075878 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid CAS No. 13337-69-4

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Cat. No. B075878
CAS RN: 13337-69-4
M. Wt: 177.2 g/mol
InChI Key: LHJKXHUFXRHBBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid and its derivatives has been extensively studied. Traditional methods such as the Pictet-Spengler and Bischler-Nepieralski reactions, along with more recent approaches like enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction, have been employed to generate these compounds. Additionally, a rapid synthesis involving Pictet-Spengler reaction on substituted tyrosine followed by catalytic dehalogenation has been described, offering high optical purity of the desired compound (Kotha, Deodhar, & Khedkar, 2014); (Verschueren et al., 1992).

Molecular Structure Analysis

Structural analysis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid derivatives has been facilitated through various synthetic strategies, highlighting the compound's conformational and stereochemical properties. These studies have also included the synthesis of higher analogs and explored the impact of molecular modifications on biological activity (Kotha, Banerjee, 2007).

Chemical Reactions and Properties

The compound and its derivatives have been involved in a range of chemical reactions, including alkylation, cycloaddition, and decarboxylation, leading to the synthesis of complex structures with significant pharmacological potential. For instance, niobium pentachloride-mediated conversion of carboxylic acids to carboxamides has been utilized to synthesize tetrahydroisoquinoline alkaloid structures (Nery et al., 2003).

Scientific Research Applications

  • NMDA Receptor Antagonists : Derivatives of 1,2,3,4-tetrahydroquinoline, particularly those with a carboxylic acid group, have been found to act as antagonists of the glycine site on the NMDA receptor. This is significant in the development of treatments for neurological conditions (Carling et al., 1992).

  • Antibiotic Properties : A tetrahydroquinoline derivative, helquinoline, extracted from Janibacter limosus, exhibited significant biological activity against bacteria and fungi, highlighting its potential as a novel antibiotic (Asolkar et al., 2004).

  • Facile Synthesis : Research has been conducted on developing efficient synthesis methods for 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their analogs, which are essential for creating various biologically active compounds (Ryabukhin et al., 2008).

  • Peptidomimetic Drugs : The rigidified bioisostere of phenylalanine, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, is found in numerous biologically active compounds and is important in the design of peptidomimetic drugs (Mbaezue et al., 2023).

  • Schistosomicidal Activity : A study on 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, a new schistosomicide, showed significant activity in various species, leading to metabolites with enhanced schistosomicidal effects (Kaye & Woolhouse, 1972).

Future Directions

The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry due to its pharmacological relevance .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJKXHUFXRHBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552781
Record name 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

CAS RN

13337-69-4
Record name 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13337-69-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Quinoline-4-carboxylic acid (580 mg, 3.35 mmol) was dissolved in an aqueous potassium hydroxide solution (1 M, 10 mL). Nickel/aluminum amalgam (3 g) was added in portions over 1.5 hours. The heterogeneous mixture was stirred at room temperature for 48 hours. Upon completion, the reaction was filtered through Celite® and washed with ethyl acetate. The pH of the aqueous layer was adjusted with concentrated hydrochloric acid to 4-5. Solid sodium chloride was added until the aqueous layer was saturated. The ethyl acetate layer was separated. The aqueous phase was extracted with ethyl acetate. The extracts were combined, washed with minimal brine, dried over sodium sulfate, filtered, and concentrated. 1,2,3,4-Tetrahydro-quinoline-4-carboxylic acid was used without further purification (389 mg, 66%). 1H-NMR (CDCl3) δ: 1.95-2.08 (m, 1H), 2.22-2.37 (m, 1H), 3.23-3.34 (m, 1H), 3.39-3.49 (m, 1H), 3.79 (dd, 1H), 6.56 (d, 1H), 6.69 (dd, 1H), 7.07 (dd, 1H), 7.17 (d, 1H). MS m/z: 178 (M+1).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Nickel aluminum amalgam
Quantity
3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Reactant of Route 3
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Reactant of Route 6
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Citations

For This Compound
52
Citations
YA Zhuravleva, AV Zimichev, MN Zemtsova… - Russian Journal of …, 2009 - Springer
Reduction of some substituted quinoline-4-carboxylic acids was studied. The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali was stereoselective, …
Number of citations: 12 link.springer.com
M SCHMIDT, P RÖGER, F LINGENS - 1991 - degruyter.com
From soil enrichment cultures four strains, using quinoline-4-carboxylic acid as sole source of energy and carbon, have been isolated. According to their physiological properties these …
Number of citations: 21 www.degruyter.com
YA Zhuravleva, AV Zimichev, MN Zemtsova… - Russian Journal of …, 2011 - Springer
Halocyclization of o-allylanilines is fairly frequently used to obtain dihydroindole [1] and tetrahydroquinoline structures [2]. We made an attempt to perform bromocyclization of methyl 8-…
Number of citations: 5 link.springer.com
YA Zhuravleva, AV Zimichev… - Russian Journal of …, 2008 - researchgate.net
2-Methyl-1, 2, 3, 4-tetrahydroquinoline-4-carboxylic acid (I). To a solution of 2 g (0.01 mol) of 2-methylquinoline-4-carboxylic acid in 10 ml of 10% sodium hydroxide was added by small …
Number of citations: 2 www.researchgate.net
PL Julian, HC Printy, R Ketcham… - Journal of the American …, 1953 - ACS Publications
The synthesis of oxindole-3-acetic acid has been achieved for the first time. All previous attempts to isolate this substance involved vigorous hydrolysis procedures which resulted in …
Number of citations: 39 pubs.acs.org
T Kobayashi, N Inokuchi - Tetrahedron, 1964 - Elsevier
3-Substituted oxindoles have been prepared by acid hydrolysis from the pyridinium salts derived from 3-substituted 2-bromoindoles obtained from 3-substituted indoles, N-…
Number of citations: 29 www.sciencedirect.com
AR Katritzky, S Rachwal, B Rachwal - Tetrahedron, 1996 - Elsevier
2c. Derivatization of 1, 2, 3, 4-tetrahydroquinolines Heterocyclic Ring Synthesis by Closure of One Bond 3a. Formation of the N-(Cl) bond 3b. Formation of the C (4)-C (4a) bond …
Number of citations: 807 www.sciencedirect.com
GD Muñoz, GB Dudley - Organic Preparations and Procedures …, 2015 - Taylor & Francis
This review focuses on the synthesis of the 1, 2, 3, 4-tetrahydroquinoline alkaloids angustureine, galipeine, galipinine, and cuspareine. A review of the preparation of these four related …
Number of citations: 51 www.tandfonline.com
G Martínez-Gudiño, NA Pérez-Rojas… - Journal of Molecular …, 2019 - Elsevier
An eco-friendly equilibrated rearrangement of a series of 2-oxo-3-indolyl acetic acids (1) with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives (2) was investigated …
Number of citations: 3 www.sciencedirect.com
Y Liu, X Wang, M Chen, S Lin, L Li, J Shi - Acta Pharmaceutica Sinica B, 2016 - Elsevier
Three pairs of enantiomerically pure alkaloids with diverse structure features, named isatindigoticoic acid A and epiisatindigoticoic acid A [(−)-1 and (+)-1], phaitanthrin A and …
Number of citations: 32 www.sciencedirect.com

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